5-Bromo-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]furan-2-carboxamide is an organic compound belonging to the class of 2-furanilides. These are aromatic heterocyclic compounds containing a furan ring substituted at the 2-position with an anilide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]furan-2-carboxamide can be achieved through a multi-step process involving the bromination of a precursor compound followed by further functionalization. One common method involves the radical bromination of a methyl group using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4) under reflux conditions . The brominated intermediate is then converted into the desired compound through subsequent reactions.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]furan-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
5-Bromo-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]furan-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide
- 5-Bromo-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide
Uniqueness
5-Bromo-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]furan-2-carboxamide is unique due to its specific substitution pattern on the furan ring and the presence of the 2,5-dimethylfuran-3-yl group. This structural feature may confer distinct chemical and biological properties compared to other similar compounds.
Biological Activity
5-Bromo-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]furan-2-carboxamide is a synthetic compound with potential biological applications, particularly in the field of medicinal chemistry. Its structure features a bromine atom and a furan moiety, which are known to enhance the compound's reactivity and biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₄H₁₆BrNO₄
- Molecular Weight : 342.18 g/mol
- CAS Number : 1421497-59-7
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. In vitro assays have shown that it is effective against various resistant strains of bacteria, including Klebsiella pneumoniae.
- Minimum Inhibitory Concentration (MIC) : The MIC for this compound has been reported as low as 0.39 μg/mL against resistant strains, indicating a strong antibacterial effect .
The mechanism by which this compound exerts its antimicrobial effects appears to involve interactions with bacterial proteins, disrupting essential cellular functions. In silico docking studies suggest favorable binding interactions with proteins associated with antibiotic resistance mechanisms .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:
Compound Name | Structure Features | Unique Properties |
---|---|---|
5-Chloro-N-[3-(furan-2-YL)-propyl]thiophene-2-sulfonamide | Chlorine instead of bromine | Different reactivity profile |
N-[4-(dimethylamino)phenyl]-thiophene-2-sulfonamide | Aniline derivative | Enhanced solubility |
4-Methyl-N-[3-(furfuryl)thiazole-4-YL]-sulfonamide | Thiazole ring | Broader spectrum of activity |
This table illustrates how the structural variations influence the biological activities and potential applications of these compounds.
Case Studies
- Study on Antimicrobial Efficacy : A recent study focused on the efficacy of this compound against Klebsiella pneumoniae. Results showed that the compound not only inhibited bacterial growth but also reduced biofilm formation, which is crucial for overcoming antibiotic resistance .
- In Silico Studies : Computational studies have demonstrated that this compound can effectively bind to target proteins involved in antibiotic resistance pathways. These findings support the hypothesis that structural modifications could enhance its efficacy against resistant pathogens .
Properties
IUPAC Name |
5-bromo-N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO4/c1-8-7-10(9(2)19-8)11(17)5-6-16-14(18)12-3-4-13(15)20-12/h3-4,7,11,17H,5-6H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPGZKWPNLHXSMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CCNC(=O)C2=CC=C(O2)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.